Cas no 1207008-83-0 (ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate)

ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate
- VU0520820-1
- ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
- F5791-1108
- ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate
- 1207008-83-0
- AKOS024518930
- ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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- Inchi: 1S/C18H17N3O4S2/c1-2-24-16(23)10-7-8-13-15(10)21-17(27-13)20-14(22)9-26-18-19-11-5-3-4-6-12(11)25-18/h3-6,10H,2,7-9H2,1H3,(H,20,21,22)
- InChI Key: HRCVZBBJOMYODZ-UHFFFAOYSA-N
- SMILES: S1C(NC(CSC2=NC3C=CC=CC=3O2)=O)=NC2=C1CCC2C(=O)OCC
Computed Properties
- Exact Mass: 403.06604838g/mol
- Monoisotopic Mass: 403.06604838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 148Ų
ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-1108-2μmol |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-15mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-50mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-100mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-75mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-5mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-3mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-40mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-10mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5791-1108-20mg |
ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1207008-83-0 | 20mg |
$99.0 | 2023-09-09 |
ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
Additional information on ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate
Recent Advances in the Study of Ethyl 2-2-(1,3-Benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate (CAS: 1207008-83-0)
The compound ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate (CAS: 1207008-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel bioactive molecules. Its structure, which combines a benzoxazole moiety with a cyclopentathiazole ring, offers a versatile platform for chemical modifications. Researchers have explored its potential as an inhibitor of various enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. The compound's ability to interact with specific protein domains has been demonstrated through in vitro assays, suggesting its utility in targeted therapy.
One of the key advancements in the study of this compound is the optimization of its synthetic route. Recent publications have reported improved yields and purity through the use of novel catalysts and reaction conditions. These advancements are critical for scaling up production and facilitating further pharmacological evaluations. Additionally, computational modeling studies have provided insights into the compound's binding modes, aiding in the design of more potent derivatives.
In terms of biological activity, preliminary data indicate that ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate exhibits moderate to high inhibitory effects against certain kinases and proteases. These findings are particularly relevant for the development of treatments for diseases such as cancer and autoimmune disorders. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic properties.
Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, ethyl 2-2-(1,3-benzoxazol-2-ylsulfanyl)acetamido-4H,5H,6H-cyclopentad1,3thiazole-4-carboxylate represents a compelling area of research in chemical biology. Its unique structure and biological activity make it a valuable candidate for further investigation. Continued research efforts are expected to yield new insights into its mechanisms of action and therapeutic potential, paving the way for innovative drug discoveries.
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